![molecular formula C20H16N4O2 B2689168 4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}benzonitrile CAS No. 1788753-84-3](/img/structure/B2689168.png)
4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations . Azilsartan is applied for hypertension medication, and opicapone was approved as adjunctive therapy of Parkinson disease .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .
Aplicaciones Científicas De Investigación
Thermal Stability and Degradation
- 4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}benzonitrile, as part of the oxadiazole family, shares similar thermal degradation properties with other oxadiazoles. Studies on oxadiazoles like 2,5-diphenyl-1,3,4-oxadiazole and 3,5-diphenyl-1,2,4-oxadiazole have shown that they decompose into products such as benzonitrile and phenyl isocyanate under thermal stress (Cotter, Knight, & Wright, 1967).
Synthesis and Biological Activity Prediction
- The synthesis of similar compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, from 5-oxopyrrolidine-3-carboxylic acids, and their potential biological activities, have been explored, indicating potential applications in biomedical research (Kharchenko, Detistov, & Orlov, 2008).
Photochemical Synthesis and Dimerization
- The compound's relatives in the oxadiazole group have been used in photochemical synthesis studies. For example, the photochemical synthesis of 4-phenyl-3-oxazolin-5-ones and their thermal dimerization have been investigated, providing insights into the behavior of similar compounds under photochemical conditions (Gakis et al., 1976).
Antitumor Activity and DNA Binding
- In the context of antitumor activity, derivatives like 4-(2-bromoacetyl)benzonitrile have shown potential in forming compounds with anticancer properties, demonstrating the relevance of benzonitrile derivatives in cancer research (Bera et al., 2021).
Cycloaddition Reactions and Formation of Heterocyclic Compounds
- Cycloaddition reactions involving benzonitrile derivatives have been studied for the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles, which are of interest in various chemical synthesis applications (Greig et al., 1987).
Molecular Packing and Intermolecular Interactions
- The study of molecular structures and intermolecular interactions in compounds containing benzonitrile derivatives has provided insights into the behavior of these compounds in different polymorphic forms, which is significant in materials science and pharmaceuticals (Percino et al., 2014).
Metabotropic Glutamate Receptor Antagonism
- In neuropharmacology, certain benzonitrile derivatives have been identified as potent and selective antagonists of the metabotropic glutamate subtype 5 receptor, indicating the potential of similar compounds in neurological research and therapy (Huang et al., 2004).
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-oxadiazole moiety, which is present in this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles, a core structure in this compound, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazole derivatives , it can be inferred that this compound may interact with pathways related to bacterial, viral, and leishmanial infections.
Result of Action
Based on the known activities of 1,2,4-oxadiazole derivatives , it can be speculated that this compound may have anti-infective effects.
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-13-14-8-10-16(11-9-14)20(25)24-12-4-7-17(24)19-22-18(23-26-19)15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOAMTAPRPJRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C#N)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2689085.png)
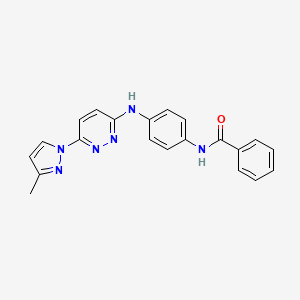
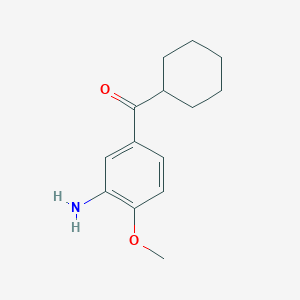
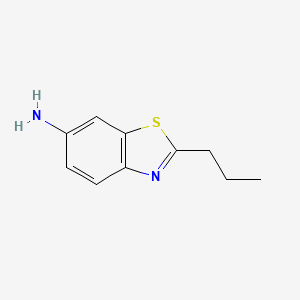
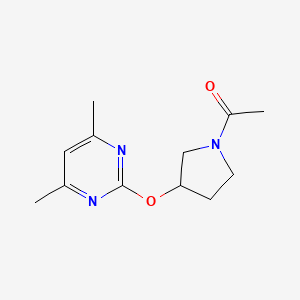
![(5R,7S)-N-(1-Cyanocyclobutyl)-1,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2689098.png)
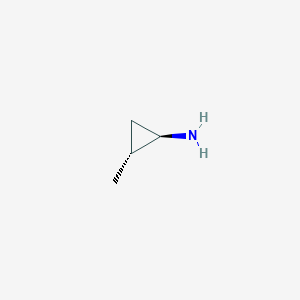
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2689101.png)


![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2689105.png)
![2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2689106.png)
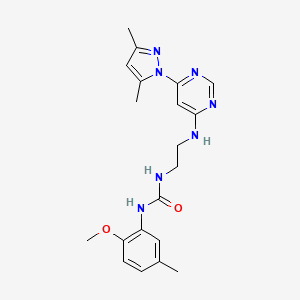
![N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2689108.png)
